Cas no 42258-90-2 (methyl (4R)-1,3-thiazolidine-4-carboxylate)

Methyl (4R)-1,3-thiazolidine-4-carboxylate is a chiral thiazolidine derivative with a stereochemically defined (R)-configuration at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of biologically active molecules, such as pharmaceuticals and agrochemicals. Its thiazolidine core is a key structural motif in many medicinally relevant compounds, offering potential applications in drug discovery and development. The ester functionality enhances its reactivity, enabling further derivatization under mild conditions. The high enantiopurity of the (4R)-isomer ensures precise stereochemical control in downstream reactions, making it valuable for asymmetric synthesis. Its stability and well-defined structure contribute to its utility in research and industrial applications.
methyl (4R)-1,3-thiazolidine-4-carboxylate structure
42258-90-2 structure
Product Name:methyl (4R)-1,3-thiazolidine-4-carboxylate
CAS No:42258-90-2
MF:C5H9NO2S
MW:147.1954600811
CID:55534
PubChem ID:845041
Update Time:2025-11-02

methyl (4R)-1,3-thiazolidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl (R)-thiazolidine-4-carboxylate
    • (2R)-2-methoxycarbonylthiazolidine
    • (4R)-Thiazolidine-4-carboxylic acid methyl ester
    • (R)-methyl thiazolidine-4-carboxylate
    • (R)-thiazolidine-4-carboxylic acid methyl ester
    • 4-Thiazolidinecarboxylicacid,methylester,(4R)-(9CI)
    • L(-)thiazolidine carboxylate-4 de methyle
    • L-thioproline methyl ester
    • N,S-methanediyl-L-cysteine methyl ester
    • methyl (4R)-1,3-thiazolidine-4-carboxylate
    • DTXSID101286961
    • NS00088603
    • methyl(4R)-1,3-thiazolidine-4-carboxylate
    • 4-(R)-THIAZOLIDINECARBOXYLIC ACID METHYL ESTER
    • Methyl 1,3-thiaZolidine-4-carboxylate (H-DL-ThZ-OMe)
    • EINECS 255-739-3
    • AKOS006311422
    • 4-THIAZOLIDINECARBOXYLIC ACID, METHYL ESTER, (R)-
    • 5TL9MQT49A
    • EN300-186709
    • SCHEMBL5224314
    • Methyl (4R)-4-thiazolidinecarboxylate
    • 42258-90-2
    • 4-Thiazolidinecarboxylic acid, methyl ester, (4R)-
    • Methyl(R)-thiazolidine-4-carboxylate
    • L-THIAZOLIDINE-4-CARBOXYLIC ACID METHYL ESTER
    • CS-0287500
    • MFCD02737719
    • METHYL L-THIAZOLIDINE-4-CARBOXYLATE
    • MDL: MFCD09881016
    • Inchi: 1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3/t4-/m0/s1
    • InChI Key: NHBNAVLHRAPNKY-BYPYZUCNSA-N
    • SMILES: S1CN[C@H](C(=O)OC)C1

Computed Properties

  • Exact Mass: 147.03500
  • Monoisotopic Mass: 147.035399
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.6
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 238.9±35.0 °C at 760 mmHg
  • Flash Point: 98.3±25.9 °C
  • Refractive Index: 1.507
  • PSA: 63.63000
  • LogP: 0.15070
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

methyl (4R)-1,3-thiazolidine-4-carboxylate Security Information

methyl (4R)-1,3-thiazolidine-4-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on methyl (4R)-1,3-thiazolidine-4-carboxylate

Exploring Methyl (4R)-1,3-Thiazolidine-4-Carboxylate (CAS No. 42258-90-2): Properties, Applications, and Market Insights

In the realm of chiral building blocks and pharmaceutical intermediates, methyl (4R)-1,3-thiazolidine-4-carboxylate (CAS No. 42258-90-2) has garnered significant attention. This optically active compound, characterized by its thiazolidine ring and ester functional group, serves as a versatile scaffold in organic synthesis and drug development. Researchers and industry professionals frequently search for "synthesis of methyl (4R)-1,3-thiazolidine-4-carboxylate" or "applications of chiral thiazolidine derivatives," reflecting its growing importance in asymmetric synthesis.

The molecular structure of methyl (4R)-1,3-thiazolidine-4-carboxylate features a five-membered heterocycle containing both sulfur and nitrogen atoms, which contributes to its unique reactivity profile. This chiral auxiliary is particularly valuable in the preparation of pharmaceutical intermediates, where enantioselectivity is crucial. Recent trends in "green chemistry approaches for heterocyclic compounds" highlight the demand for sustainable methods to produce such molecules, making this compound a subject of ongoing research optimization.

From an application perspective, methyl (4R)-1,3-thiazolidine-4-carboxylate finds utility in multiple domains. In medicinal chemistry, it serves as a precursor for bioactive molecules targeting various therapeutic areas. The compound's ability to influence molecular conformation makes it valuable in "peptide mimetics design" and "conformationally restricted analogs" – two frequently searched topics in drug discovery circles. Additionally, its derivatives show potential in materials science, particularly in the development of chiral catalysts for asymmetric transformations.

The global market for chiral synthons like methyl (4R)-1,3-thiazolidine-4-carboxylate has shown steady growth, driven by expanding pharmaceutical R&D and the need for enantiopure compounds. Industry reports on "chiral chemical market trends 2024" consistently feature such heterocyclic building blocks. Manufacturers are increasingly focusing on scalable production methods to meet demand while addressing queries about "bulk suppliers of methyl (4R)-1,3-thiazolidine-4-carboxylate" from procurement specialists worldwide.

Quality control aspects of methyl (4R)-1,3-thiazolidine-4-carboxylate remain a critical discussion point, with analytical chemists frequently searching for "HPLC methods for thiazolidine derivatives" and "chiral purity determination techniques." The compound typically appears as a white to off-white crystalline powder, with specifications emphasizing enantiomeric excess (>98% ee) and chemical purity (>97%). These parameters are crucial for researchers investigating "structure-activity relationships of thiazolidine-containing compounds."

Recent scientific literature reveals innovative applications of methyl (4R)-1,3-thiazolidine-4-carboxylate in emerging fields. Its incorporation into "metal-organic frameworks (MOFs)" for chiral recognition and its role in "organocatalysis" represent cutting-edge developments. These applications align with current searches for "novel uses of thiazolidine derivatives" and "sustainable catalytic systems," demonstrating the compound's relevance to contemporary chemical research priorities.

From a regulatory standpoint, methyl (4R)-1,3-thiazolidine-4-carboxylate is generally regarded as a research chemical with proper handling requirements typical of laboratory reagents. Safety data sheets emphasize standard precautions for "handling nitrogen-sulfur heterocycles," a common query among laboratory personnel. The compound's stability profile and storage conditions (typically 2-8°C under inert atmosphere) are frequently discussed in technical forums.

The synthetic versatility of methyl (4R)-1,3-thiazolidine-4-carboxylate continues to inspire methodological developments. Recent publications address "stereoselective modifications of thiazolidine carboxylates" and "microwave-assisted synthesis of heterocycles," reflecting the compound's role in advancing synthetic methodologies. These developments respond to the growing demand for "efficient chiral building block synthesis" in both academic and industrial settings.

Looking ahead, the significance of methyl (4R)-1,3-thiazolidine-4-carboxylate is expected to grow in parallel with advancements in asymmetric synthesis and pharmaceutical development. Its unique structural features position it as a valuable tool for addressing challenges in "stereocontrolled drug synthesis" and "molecular recognition systems." As research continues to uncover new applications for this chiral thiazolidine derivative, its importance in the chemical enterprise seems assured for years to come.

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